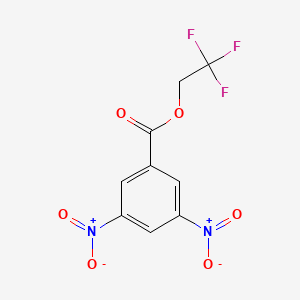

2,2,2-Trifluoroethyl 3,5-dinitrobenzoate

Description

2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is an organic compound that features a trifluoroethyl group attached to a 3,5-dinitrobenzoate moiety This compound is of interest due to its unique chemical properties, which are influenced by the presence of both trifluoroethyl and dinitrobenzoate groups

Propriétés

Numéro CAS |

350-18-5 |

|---|---|

Formule moléculaire |

C9H5F3N2O6 |

Poids moléculaire |

294.14 g/mol |

Nom IUPAC |

2,2,2-trifluoroethyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C9H5F3N2O6/c10-9(11,12)4-20-8(15)5-1-6(13(16)17)3-7(2-5)14(18)19/h1-3H,4H2 |

Clé InChI |

AHFSVZKGXLGRBO-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve the overall green chemistry profile of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The electron-withdrawing nature of the trifluoroethyl group makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amines under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 3,5-dinitrobenzoic acid and 2,2,2-trifluoroethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate.

Reduction: 2,2,2-Trifluoroethyl 3,5-diaminobenzoate.

Hydrolysis: 3,5-Dinitrobenzoic acid and 2,2,2-trifluoroethanol.

Applications De Recherche Scientifique

2,2,2-Trifluoroethyl 3,5-dinitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is primarily influenced by its electron-withdrawing trifluoroethyl group and the reactive nitro groups. These functional groups can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to specific biological effects. The compound’s ability to undergo nucleophilic substitution and reduction reactions also plays a role in its mechanism of action, as these transformations can modulate its reactivity and interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethyl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.

3,5-Dinitrobenzoic acid: Does not contain the trifluoroethyl group, leading to distinct chemical properties and uses.

2,2,2-Trifluoroethanol: A simpler molecule with different applications, primarily as a solvent and reagent in organic synthesis.

Uniqueness

2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is unique due to the combination of the trifluoroethyl and dinitrobenzoate groups. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. The presence of both electron-withdrawing and reactive functional groups allows for a wide range of chemical transformations and interactions with biological targets, setting it apart from similar compounds .

Activité Biologique

2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

- Molecular Formula: C10H7F3N2O5

- Molecular Weight: 292.17 g/mol

- IUPAC Name: 2,2,2-trifluoroethyl 3,5-dinitrobenzoate

Table 1: Chemical Properties of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C10H7F3N2O5 |

| Molecular Weight | 292.17 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl 3,5-dinitrobenzoate |

The biological activity of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate is primarily attributed to its interactions with various biomolecules. The compound's structure allows it to engage in multiple biochemical pathways:

- Enzyme Inhibition: The presence of nitro groups can lead to the inhibition of specific enzymes involved in metabolic processes.

- Cellular Signaling Modulation: It may influence signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells by generating ROS, leading to apoptosis in certain cancer cell lines.

Biological Activity Studies

Recent studies have investigated the biological activities of 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate in various contexts:

1. Anticancer Activity:

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- HeLa Cells: IC50 values indicating effective inhibition of cell growth were observed at concentrations as low as 50 µM.

- A549 Cells: The compound demonstrated an IC50 value of approximately 75 µM.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| A549 | 75 |

2. Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Strains: Inhibition zones were measured against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) of 100 µg/mL.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 100 |

| Staphylococcus aureus | 100 |

Case Studies

Several case studies have documented the biological effects of this compound:

-

Study on Cancer Cell Lines:

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of dinitrobenzoates. It was found that modifications to the trifluoroethyl group enhanced cytotoxicity against HeLa and A549 cells significantly. -

Antimicrobial Efficacy Study:

Another investigation focused on the antimicrobial properties of dinitrobenzoates. Results indicated that compounds with trifluoromethyl groups exhibited greater antibacterial activity than their non-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.